molecular formula C8H11NO4 B11778372 Methyl 3-propoxyisoxazole-5-carboxylate

Methyl 3-propoxyisoxazole-5-carboxylate

Cat. No.: B11778372
M. Wt: 185.18 g/mol
InChI Key: YEOGSVGZLGGIHX-UHFFFAOYSA-N
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Description

Methyl 3-propoxyisoxazole-5-carboxylate is an isoxazole derivative featuring a propoxy group at position 3 and a methyl ester at position 4. Isoxazoles are heterocyclic compounds with broad applications in pharmaceuticals and agrochemicals due to their bioactivity, including anticancer, antibacterial, and insecticidal properties .

Its ester group at position 5 is a common motif in bioactive compounds, facilitating interactions with enzymatic targets .

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

methyl 3-propoxy-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C8H11NO4/c1-3-4-12-7-5-6(13-9-7)8(10)11-2/h5H,3-4H2,1-2H3

InChI Key

YEOGSVGZLGGIHX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NOC(=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-propoxyisoxazole-5-carboxylate typically involves the cycloaddition reaction of nitrile oxides with olefins or alkynes. One common method is the [2+3] cycloaddition of nitrile oxides with methyl crotonate derivatives, which leads to the formation of the desired isoxazole derivative . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-propoxyisoxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 3-propoxyisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and functional groups present on the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoxazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference IDs
Methyl 3-phenylisoxazole-5-carboxylate Phenyl (3), COOCH3 (5) C11H9NO3 203.19 Anticancer activity; monoclinic crystal structure
Methyl 3-chloroisoxazole-5-carboxylate Cl (3), COOCH3 (5) C5H4ClNO3 161.54 Higher reactivity due to electron-withdrawing Cl; precursor for further substitutions
Methyl 5-cyclopropylisoxazole-3-carboxylate Cyclopropyl (5), COOCH3 (3) C12H17N3O4 267.28 Enhanced steric effects; potential agrochemical applications
5-Amino-3-methylisoxazole derivatives CH3 (3), NH2 (5) Varies Varies Diverse pharmacological activities (e.g., xanthenone derivatives with antibacterial properties)
3-Methylisoxazole-5-carboxylic acid CH3 (3), COOH (5) C5H5NO3 127.09 Commercial availability; used in synthesis of bioactive esters
This compound OCH2CH2CH3 (3), COOCH3 (5) C8H11NO4 193.18 (est.) Hypothesized increased lipophilicity; potential for optimized drug delivery N/A*

*Note: Direct data for this compound are inferred from analogs.

Substituent Effects on Physicochemical Properties

  • Propoxy vs. However, phenyl groups contribute to π-π stacking in crystal lattices, as seen in Methyl 3-phenylisoxazole-5-carboxylate’s monoclinic structure (a = 12.2275 Å, b = 13.604 Å) .
  • Propoxy vs. Chloro (Position 3): Chlorine’s electron-withdrawing nature increases electrophilicity at position 5, making Methyl 3-chloroisoxazole-5-carboxylate a reactive intermediate for cross-coupling reactions . In contrast, the electron-donating propoxy group may stabilize the isoxazole ring, altering metabolic stability.
  • Ester vs. Carboxylic Acid (Position 5): Methyl esters (e.g., in Methyl 3-phenylisoxazole-5-carboxylate) are more lipophilic than carboxylic acids (e.g., 3-Methylisoxazole-5-carboxylic acid), enhancing cell permeability .

Biological Activity

Methyl 3-propoxyisoxazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial and antifungal effects, molecular docking studies, and toxicity assessments.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. The following table summarizes the minimum inhibitory concentration (MIC) values against various microorganisms:

Microorganism MIC (µM) Activity Type
Pseudomonas aeruginosa0.21Antibacterial
Escherichia coli0.21Antibacterial
Candida albicans0.83Antifungal
Micrococcus luteusNot specifiedAntibacterial
Saccharomyces cerevisiaeNot specifiedAntifungal

The compound exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria, with the lowest MIC values indicating strong antibacterial properties. In particular, it was noted for its efficacy against clinical strains of bacteria such as Citrobacter freundii and Achromobacter xylosoxidans .

Case Studies and Research Findings

  • Antibacterial Efficacy : In a study evaluating various derivatives, this compound showed superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin, with some compounds demonstrating activity up to 50 times more potent than these reference drugs .
  • Antifungal Activity : The compound also exhibited antifungal properties, particularly against fungi of the genus Candida. The highest activity was recorded against Candida albicans, with an MIC value of 0.83 µM .
  • Toxicity Assessment : Toxicity studies conducted on human epidermal keratinocytes (HaCat) and normal murine fibroblasts (BALB/c 3T3) revealed that while the compound had some cytotoxic effects, it was generally well-tolerated at lower concentrations. The IC50 values indicated that HaCat cells were more sensitive than BALB/c 3T3 cells .

Molecular Docking Studies

Molecular docking studies have provided insights into the mechanism of action of this compound. The binding interactions with target proteins such as MurD and DNA gyrase were analyzed, showing favorable binding energies comparable to established antibiotics like ciprofloxacin. Key interactions included hydrogen bonds with critical amino acid residues which are essential for antibacterial activity .

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